2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile is an organic compound with the molecular formula C22H32N2O2 and a molecular weight of 356.5 g/mol. This compound is characterized by the presence of a cyanomethyl group and two hexyloxy groups attached to a phenyl ring, making it a versatile molecule in organic synthesis and research applications.
Mechanism of Action
Target of Action
It is known to be a monomeric precursor for the light-emitting polymer oc6c6-cn-ppv (or dheo-cn-ppv) . This suggests that its target could be related to light-emitting applications, possibly involving interactions with certain types of photoreceptors or light-sensitive molecules.
Mode of Action
As a monomeric precursor for the light-emitting polymer OC6C6-CN-PPV (or DHeO-CN-PPV), it likely undergoes a series of chemical reactions to form this polymer . The resulting polymer is known to emit light when subjected to certain conditions, suggesting that the compound may interact with its targets to facilitate this light emission.
Result of Action
The primary result of the action of 2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile is the formation of the light-emitting polymer OC6C6-CN-PPV (or DHeO-CN-PPV) . This polymer is known to emit light under certain conditions, suggesting that the compound’s action results in the creation of a material with light-emitting properties.
Action Environment
The action of this compound is likely influenced by various environmental factors . These could include temperature, pH, and the presence of other chemicals, which may affect the compound’s stability, efficacy, and the nature of its interactions with its targets.
Preparation Methods
The synthesis of 2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile typically involves the reaction of 2,5-dihexyloxybenzaldehyde with a cyanomethylating agent under specific conditions. One common method includes the use of acetonitrile as the cyanomethyl source, catalyzed by transition metals such as copper or iron . The reaction conditions often involve heating and the presence of an oxidant to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.
Comparison with Similar Compounds
2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but with two cyanomethyl groups attached to the phenyl ring.
2-[4-(Cyanomethyl)-2,5-dimethoxyphenyl]acetonitrile: This compound has methoxy groups instead of hexyloxy groups, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
2-[4-(cyanomethyl)-2,5-dihexoxyphenyl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2/c1-3-5-7-9-15-25-21-17-20(12-14-24)22(18-19(21)11-13-23)26-16-10-8-6-4-2/h17-18H,3-12,15-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPGEWHJZPFZMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1CC#N)OCCCCCC)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404897 |
Source
|
Record name | 2,2'-[2,5-Bis(hexyloxy)-1,4-phenylene]diacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151903-53-6 |
Source
|
Record name | 2,2'-[2,5-Bis(hexyloxy)-1,4-phenylene]diacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.